molecular formula C7H3ClF4 B1608819 2,3,4,6-Tetrafluorobenzyl chloride CAS No. 292621-61-5

2,3,4,6-Tetrafluorobenzyl chloride

Cat. No.: B1608819
CAS No.: 292621-61-5
M. Wt: 198.54 g/mol
InChI Key: MJAWZQXEHKHHOK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,3,4,6-Tetrafluorobenzyl chloride is a biochemical used in proteomics research . The primary targets of this compound are proteins that are being studied in the field of proteomics. These proteins play various roles in biological processes, including cell signaling, regulation of gene expression, and enzymatic reactions.

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules in a biochemical context.

Cellular Effects

It is known that the compound is used in proteomics research , suggesting that it may have effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that the compound is used in proteomics research , suggesting that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is used in proteomics research , suggesting that it may have effects over time in laboratory settings, potentially including effects on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the compound is used in proteomics research , suggesting that it may have varying effects at different dosages in animal models.

Metabolic Pathways

It is known that the compound is used in proteomics research , suggesting that it may be involved in metabolic pathways, potentially including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels.

Transport and Distribution

It is known that the compound is used in proteomics research , suggesting that it may be transported and distributed within cells and tissues, potentially including interactions with transporters or binding proteins and effects on its localization or accumulation.

Subcellular Localization

It is known that the compound is used in proteomics research , suggesting that it may have a specific subcellular localization and effects on its activity or function, potentially including targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3,4,6-Tetrafluorobenzyl chloride typically involves the reaction of 2,3,4,6-tetrafluorotoluene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H3F4CH3+SOCl2C7H3F4CH2Cl+SO2+HClC_7H_3F_4CH_3 + SOCl_2 \rightarrow C_7H_3F_4CH_2Cl + SO_2 + HCl C7​H3​F4​CH3​+SOCl2​→C7​H3​F4​CH2​Cl+SO2​+HCl

This method is efficient and yields a high purity product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as dichloromethane to facilitate the reaction and improve product isolation .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrafluorobenzyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

2-(chloromethyl)-1,3,4,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-2-3-4(9)1-5(10)7(12)6(3)11/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAWZQXEHKHHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382554
Record name 2,3,4,6-Tetrafluorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292621-61-5
Record name 2,3,4,6-Tetrafluorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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